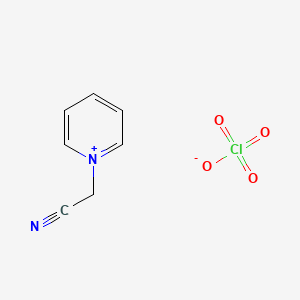

1-(Cyanomethyl)pyridin-1-ium perchlorate

Description

Properties

IUPAC Name |

2-pyridin-1-ium-1-ylacetonitrile;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N2.ClHO4/c8-4-7-9-5-2-1-3-6-9;2-1(3,4)5/h1-3,5-6H,7H2;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDMFGVVUNNGNF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC#N.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1 Cyanomethyl Pyridin 1 Ium Perchlorate

General Synthetic Routes to N-Cyanomethyl Pyridinium (B92312) Salts

The formation of N-cyanomethyl pyridinium salts is typically achieved through the quaternization of the pyridine (B92270) nitrogen atom. This process can be accomplished via several synthetic strategies.

Nucleophilic Substitution Reactions in Pyridinium Salt Formation

The most common and direct method for the synthesis of N-substituted pyridinium salts is through nucleophilic substitution reactions. In this approach, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking an electrophilic carbon atom of a suitable alkylating agent. For the synthesis of N-cyanomethyl pyridinium salts, a common method involves the reaction of pyridine with a cyanomethyl halide, such as chloroacetonitrile or bromoacetonitrile (B46782).

The general mechanism involves the lone pair of electrons on the pyridine nitrogen attacking the electrophilic carbon of the cyanomethyl halide, leading to the displacement of the halide ion and the formation of the N-cyanomethyl pyridinium cation. This reaction is a classic example of an SN2 reaction. The ease of this reaction is influenced by the nature of the leaving group on the alkylating agent and the solvent used.

Nucleophilic substitution is a foundational reaction in organic chemistry for forming pyridinium salts. The pyridine nitrogen attacks an electrophilic center, leading to the formation of a new carbon-nitrogen bond and a positively charged pyridinium ring. This process is particularly efficient when good leaving groups are present on the electrophile. The reactivity of the pyridine can be influenced by substituents on the ring; electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it.

The formation of pyridinium salts is crucial for a variety of subsequent transformations. Once formed, the pyridinium ring becomes highly electron-deficient, activating the positions ortho and para to the nitrogen atom for further nucleophilic attack. This reactivity is exploited in numerous synthetic applications.

In Situ Generation of Pyridinium Salts and Subsequent Reactivity

In some synthetic protocols, pyridinium salts are generated in situ and used immediately in subsequent reactions without isolation. This approach can be advantageous as it can streamline a multi-step synthesis and avoid the handling of potentially unstable intermediates. For instance, pyridinium ylides, which are important reactive intermediates, are often generated in situ from their corresponding pyridinium salt precursors by treatment with a base. These ylides can then participate in various cycloaddition reactions.

The in situ generation of pyridinium salts can also be achieved through the reaction of pyrylium salts with primary amines. This method is particularly versatile for creating a wide range of N-substituted pyridinium salts. The pyrylium salt acts as a precursor to the pyridinium ring, and its reaction with an amine leads to a ring-transformation reaction, yielding the desired pyridinium salt. This strategy is valuable for accessing pyridinium salts that may be difficult to synthesize through direct alkylation of pyridine.

Recent advancements have also explored photocatalytic methods for the in situ generation of pyridinium-related reactive species, expanding the toolkit for their synthesis and application in C-H functionalization and other transformations. acs.org

Alternative Approaches to Pyridinium Ylide Precursors (e.g., Ortoleva–King reaction)

The Ortoleva–King reaction provides an alternative pathway for the synthesis of pyridinium salts that can serve as precursors to pyridinium ylides. This reaction involves the reaction of a ketone having an α-methylene group with iodine and a pyridine base. The reaction proceeds through the formation of an α-iodo ketone, which is then attacked by the pyridine to form a pyridinium salt.

This method is particularly useful for synthesizing pyridinium salts with a carbonyl group adjacent to the methylene (B1212753) attached to the nitrogen, which are direct precursors to stabilized pyridinium ylides. The Ortoleva-King reaction has been a key method for accessing a variety of imidazo[1,2-a]pyridines and related heterocyclic systems, where the in situ formed pyridinium salt undergoes subsequent intramolecular cyclization. rsc.orgresearchgate.net The reaction mechanism involves the initial formation of a pyridinium salt intermediate, highlighting its importance in the synthesis of complex nitrogen-containing heterocycles. rsc.org

Preparation of 1-(Cyanomethyl)pyridin-1-ium Perchlorate (B79767)

The specific synthesis of 1-(cyanomethyl)pyridin-1-ium perchlorate involves two key stages: the formation of the 1-(cyanomethyl)pyridin-1-ium cation, typically with a halide counterion, followed by the introduction of the perchlorate anion.

Strategies for Perchlorate Counterion Introduction and Exchange

Once the 1-(cyanomethyl)pyridin-1-ium cation is formed, often as a halide salt (e.g., chloride or bromide), the perchlorate counterion (ClO₄⁻) can be introduced through an anion exchange reaction. arkat-usa.org

One common method involves dissolving the pyridinium halide salt in a suitable solvent and adding a source of perchlorate ions, such as a metal perchlorate (e.g., sodium perchlorate or silver perchlorate) or perchloric acid. at.ua If a metal perchlorate is used where the resulting metal halide is insoluble (e.g., using silver perchlorate with a pyridinium chloride would precipitate silver chloride), the equilibrium is driven towards the formation of the desired pyridinium perchlorate.

Another effective method for anion exchange is the use of ion-exchange resins. arkat-usa.orgclu-in.org A column packed with a strongly basic anion exchange resin in its perchlorate form can be used. A solution of the pyridinium halide is passed through the column, where the halide ions are exchanged for perchlorate ions, yielding a solution of the pure this compound. arkat-usa.org This technique is often preferred for its efficiency and the high purity of the final product. The choice of method depends on the scale of the reaction, the desired purity, and the solubility characteristics of the salts involved.

The perchlorate anion is known to influence the physical properties of pyridinium salts, such as their solubility and crystallinity. nih.govunlv.edu

Structural Diversification and Derivatization of the Pyridinium Core

The pyridinium core of this compound can be structurally modified to access a diverse range of derivatives with tailored properties. This diversification can be achieved by starting with substituted pyridines in the initial synthesis or by post-synthetic modification of the formed pyridinium salt.

Introducing substituents on the pyridine ring prior to the N-alkylation step is a straightforward approach to structural diversification. Pyridines bearing various functional groups, such as alkyl, aryl, halogen, or nitro groups, can be used as starting materials. The electronic nature of these substituents can influence the reactivity of the pyridine nitrogen and the properties of the resulting pyridinium salt.

Post-synthetic modification of the pyridinium ring is also a viable strategy. The electron-deficient nature of the pyridinium ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. This reactivity can be exploited to introduce new functional groups. Furthermore, the methylene group of the cyanomethyl substituent is activated by the adjacent positively charged nitrogen and the cyano group, making it amenable to deprotonation to form a pyridinium ylide. This ylide can then be reacted with various electrophiles to achieve further derivatization.

Recent research has highlighted strategies for the structural diversification of pyridinium salts, including pyridinium ylide-alkylation strategies, to access structurally complex and functionally diverse molecules. researchgate.netnih.gov These approaches enable the synthesis of heterotrifunctional pyridinium salts containing various handles for further chemical modification. researchgate.netnih.gov The inherent reactivity of the pyridinium scaffold allows for its use in generating radicals for C-H functionalization, further expanding the possibilities for derivatization.

Synthetic Approaches for Modifying the Pyridine Ring

Modification of the pyridine ring in pyridinium salts can be achieved through several synthetic strategies, primarily focusing on reduction to less aromatic systems or direct functionalization of the ring's carbon-hydrogen (C-H) bonds.

One of the most established methods for altering the pyridine scaffold is through reduction . Hydrogenation and transfer hydrogenation are common techniques used to reduce pyridines to piperidines. liverpool.ac.uk The conversion of pyridines into pyridinium salts is advantageous as it reduces their aromaticity, which in turn lowers the activation energy required for reduction and helps prevent catalyst deactivation. liverpool.ac.uk Various catalysts, including transition metals like palladium, platinum, and nickel, are employed for hydrogenation. liverpool.ac.uk For instance, iridium-based catalysts have shown high activity in the hydrogenation of pyridinium salts. liverpool.ac.uk A rhodium-catalyzed transfer hydrogenation of pyridinium salts has also been described to access N-(hetero)aryl piperidines through a reductive transamination process. nih.gov

Another approach involves the partial reduction of pyridinium salts. Placing an ester group at the C-2 position of a pyridinium salt allows for the addition of two electrons to form a synthetically versatile enolate intermediate that can be trapped by various electrophiles. researchgate.net The presence of a 4-methoxy substituent on the pyridine nucleus can enhance the stability of the resulting enolate reaction products. researchgate.net

Direct C-H functionalization of the pyridine ring represents a powerful tool for modification. acs.org Radical-mediated Minisci-type reactions have traditionally been used, though they often require strongly acidic conditions. acs.org More recent advancements in photoredox catalysis have enabled the site-selective functionalization of pyridines at the C2 and C4 positions under milder, acid-free conditions. acs.org N-functionalized pyridinium salts are key intermediates in these reactions, acting as radical precursors. acs.org For example, photocatalytically generated aromatic N-heterocyclic radicals can participate in arene C-H amination through a homolytic aromatic substitution mechanism. acs.org

Furthermore, dearomatization reactions offer another route for pyridine ring modification. These can include transition metal-catalyzed hydroborations and hydrosilylations, as well as metal-free reductive protocols. nih.gov

Scope of Substituent Tolerability on the Pyridinium Moiety

The nature of substituents on the pyridine ring significantly impacts the synthesis, reactivity, and properties of pyridinium salts.

Electron-withdrawing and electron-donating groups have a profound effect on the electrochemical properties of the pyridinium ring. Electron-withdrawing substituents facilitate the reduction of the ring, while electron-donating groups make it more challenging. nih.gov This is a critical consideration in synthetic strategies that involve reductive steps. For instance, in the context of N-aminopyridinium salts, the substitution pattern of the pyridine ring influences their electrochemical properties, which is important for their activation by photocatalysts. nih.gov

A variety of functional groups are generally well-tolerated in the synthesis and modification of pyridinium salts. In photocatalytic C-H amination reactions using pyridinium salt precursors, functional groups such as methyl, chloride, bromide, and thiazolyl on benzimidazole moieties were found to be compatible. acs.org Similarly, in the synthesis of highly substituted pyridinium salts through the annulation of enamines with alkynes, a range of substituents can be incorporated. researchgate.net

The position of the substituent also plays a crucial role. For example, a 4-methoxy group on the pyridine nucleus can enhance the stability of intermediates in partial reduction reactions. researchgate.net However, in some reactions, such as the copper-catalyzed 1,4-hydroboration of pyridines, electron-donating substituents at the meta-position can lead to poor regioselectivity. nih.gov

The table below summarizes the effect of different substituents on the pyridine ring based on the discussed synthetic methodologies.

| Substituent Type | Effect on Reactivity/Synthesis | Examples of Tolerated Groups | Methodology |

| Electron-withdrawing | Facilitates reduction of the pyridine ring. nih.gov | Ester, Nitrile, Amide | Partial Reduction, N-amination |

| Electron-donating | Makes reduction more challenging. nih.gov Can lead to poor regioselectivity in some reactions. nih.gov | Methoxy, Alkyl groups | Partial Reduction, Hydroboration |

| Halogens | Generally well-tolerated. acs.org | Chloro, Bromo | Photocatalytic C-H Amination |

| Heterocyclic groups | Can be incorporated into the final product. acs.org | Thiazolyl | Photocatalytic C-H Amination |

It is important to note that while a wide range of substituents are tolerated, the specific reaction conditions and desired transformation will ultimately determine the compatibility of a particular functional group.

Chemical Reactivity and Mechanistic Investigations of 1 Cyanomethyl Pyridin 1 Ium Perchlorate

Formation and Reactivity of Pyridinium (B92312) Cyanomethylides

Pyridinium ylides are neutral, dipolar species where a carbanion is directly attached to a positively charged nitrogen atom within a pyridine (B92270) ring. The generation and subsequent reaction of these intermediates are central to the synthetic utility of their parent pyridinium salts.

Base-Mediated Deprotonation for Ylide Generation

The formation of a pyridinium cyanomethylide from its precursor salt, 1-(cyanomethyl)pyridin-1-ium perchlorate (B79767), is achieved through deprotonation of the acidic methylene (B1212753) (CH2) protons. This acid-base reaction is typically facilitated by a suitable base. The choice of base is critical and can influence the outcome of subsequent reactions. Common bases used for the in situ generation of pyridinium ylides include organic amines, such as triethylamine, and inorganic bases like potassium carbonate. mdpi.comnih.gov The deprotonation results in the formation of the pyridinium cyanomethylide, a reactive 1,3-dipole poised for further chemical transformations. bohrium.com

Activation through Electron-Withdrawing Groups

The acidity of the methylene protons in 1-(cyanomethyl)pyridin-1-ium perchlorate is significantly enhanced by the presence of the adjacent cyano (-CN) group. This electron-withdrawing group stabilizes the negative charge on the resulting carbanion of the ylide through resonance and inductive effects. nih.govrsc.org This stabilization is crucial for the facile generation of the ylide under relatively mild basic conditions. nih.gov The presence of strong electron-withdrawing groups on the pyridinium ring itself can further increase the acidity of the exocyclic C-H bond, thereby influencing the reactivity and stability of the ylide. nih.govresearchgate.net Generally, pyridinium salts with electron-withdrawing substituents are more readily deprotonated. nih.govresearchgate.net

Cycloaddition and Annulation Reaction Pathways

Pyridinium cyanomethylides are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, primarily through cycloaddition reactions. Their behavior as 1,3-dipoles allows them to react with a range of dipolarophiles to construct five-membered rings.

[3+2] Cycloaddition Reactions with Activated Alkenes and Alkynes

As 1,3-dipoles, pyridinium cyanomethylides readily participate in [3+2] cycloaddition reactions with various dipolarophiles, including activated alkenes and alkynes. mdpi.comresearchgate.netresearchgate.netresearchgate.net These reactions are a powerful method for the synthesis of indolizine (B1195054) derivatives and other fused heterocyclic systems. bohrium.comnih.gov The dipolarophiles are typically electron-deficient, a characteristic conferred by the presence of electron-withdrawing groups such as esters, nitriles, or carbonyls. nih.govnih.gov The reaction proceeds by the concerted or stepwise addition of the ylide to the double or triple bond of the dipolarophile, leading to a dihydroindolizine intermediate which may subsequently aromatize, often through oxidation, to the stable indolizine product. nih.gov The efficiency of these cycloadditions is often enhanced when both the pyridinium ylide and the dipolarophile are appropriately activated with electron-withdrawing groups. nih.govnih.gov

Multicomponent and Domino Reaction Sequences

The reactivity of pyridinium ylides extends beyond simple cycloadditions to more complex multicomponent and domino reaction sequences. These processes allow for the construction of intricate molecular frameworks in a single synthetic operation, which is highly desirable in terms of efficiency and atom economy.

A notable example of the complex reactivity of N-(cyanomethyl)pyridinium salts is their participation in a sequential three-component domino reaction to form substituted chromenoimidazopyridines. beilstein-journals.orgnih.govresearchgate.netsemanticscholar.org This reaction sequence involves an o-hydroxybenzaldehyde, an N-(cyanomethyl)pyridinium salt, and a nucleophile, and is typically carried out under oxidative conditions. beilstein-journals.orgnih.govsemanticscholar.org

The proposed mechanism for this transformation begins with a Knoevenagel condensation between the o-hydroxybenzaldehyde and the N-(cyanomethyl)pyridinium salt. This is followed by an intramolecular cyclization to yield a 2-iminochromene intermediate. The subsequent addition of a nucleophile in a Michael addition fashion to the chromene ring, followed by another cyclization and oxidation, leads to the final annulated imidazo[1,2-a]pyridine (B132010) product. beilstein-journals.org A variety of nucleophiles can be employed in this reaction, including nitromethane, indoles, pyrroles, and phenols. beilstein-journals.orgnih.govsemanticscholar.org The use of oxidants such as manganese(III) acetate (B1210297) (Mn(OAc)3·2H2O) or potassium permanganate (KMnO4) is crucial for the final oxidative cyclization step. beilstein-journals.orgnih.gov

Below is a table summarizing the scope of this domino reaction with various nucleophiles as reported in the literature.

| Entry | o-Hydroxybenzaldehyde | N-(Cyanomethyl)pyridinium Salt | Nucleophile | Oxidant | Product | Yield (%) |

| 1 | Salicylaldehyde (B1680747) | N-(cyanomethyl)pyridinium chloride | Nitromethane | Mn(OAc)₃·2H₂O | Substituted chromeno[4',3':4,5]imidazo[1,2-a]pyridine | 72 |

| 2 | Salicylaldehyde | N-(cyanomethyl)pyridinium chloride | Indole | Mn(OAc)₃·2H₂O | Substituted chromeno[4',3':4,5]imidazo[1,2-a]pyridine | 65 |

| 3 | Salicylaldehyde | N-(cyanomethyl)pyridinium chloride | 2-Methylindole | Mn(OAc)₃·2H₂O | Substituted chromeno[4',3':4,5]imidazo[1,2-a]pyridine | 68 |

| 4 | 5-Bromosalicylaldehyde | N-(cyanomethyl)pyridinium chloride | Indole | Mn(OAc)₃·2H₂O | Substituted chromeno[4',3':4,5]imidazo[1,2-a]pyridine | 61 |

| 5 | Salicylaldehyde | N-(cyanomethyl)pyridinium chloride | Pyrrole | KMnO₄ | Substituted chromeno[4',3':4,5]imidazo[1,2-a]pyridine | 55 |

| 6 | Salicylaldehyde | N-(cyanomethyl)pyridinium chloride | Phenol | KMnO₄ | Substituted chromeno[4',3':4,5]imidazo[1,2-a]pyridine | 41 |

This table is a representation of data available in the cited literature for N-(cyanomethyl)pyridinium salts in this specific domino reaction. beilstein-journals.orgsemanticscholar.org

Pseudo Three-Component Reactions with Dielectrophiles (e.g., Vinamidinium Perchlorates, Enaminones)

The reactivity of this compound extends to pseudo three-component reactions, a class of multicomponent reactions where one of the starting materials is generated in situ. In the presence of a base, this compound forms the corresponding pyridinium ylide. This ylide is a key intermediate that can react with various electrophiles.

In the context of dielectrophiles such as vinamidinium perchlorates and enaminones, the pyridinium ylide generated from this compound can participate in a cascade reaction sequence. While specific studies on the reaction of this compound with vinamidinium perchlorates are not extensively documented in the reviewed literature, the general reactivity pattern of pyridinium ylides suggests a potential reaction pathway. This would likely involve the nucleophilic attack of the ylide on one of the electrophilic centers of the vinamidinium salt, followed by an intramolecular cyclization.

More established is the reaction of pyridinium ylides with enaminones in three-component systems. These reactions can lead to the formation of complex heterocyclic scaffolds. For instance, a three-component reaction of β-ketonitriles, aldehydes, and pyridinium ylide precursors can furnish functionalized 4,5-dihydrofurans or 2H-pyrans with divergent regioselectivity, depending on the reaction conditions and the nature of the aldehyde. organic-chemistry.org This process involves a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization. organic-chemistry.org

A plausible mechanism for a pseudo three-component reaction involving an enaminone would begin with the in situ formation of the cyanomethyl pyridinium ylide. This ylide would then act as a nucleophile, attacking the enaminone. The subsequent reaction pathway would be influenced by the specific structure of the enaminone and the reaction conditions, potentially leading to various annulated pyridine derivatives.

Investigation of Regioselectivity in Annulation Reactions

The regioselectivity of annulation reactions involving this compound is a critical aspect that dictates the structure of the final heterocyclic products. The cyanomethyl pyridinium ylide, generated in situ, is a 1,3-dipole and can undergo [3+2] cycloaddition reactions with various dipolarophiles. The regiochemistry of these cycloadditions is influenced by both steric and electronic factors of the reactants.

In general, the [3+2] cycloaddition of pyridinium ylides is a versatile method for the synthesis of indolizine derivatives. The cycloaddition is typically fully regioselective. nih.gov For instance, in reactions with unsymmetrical alkynes, the substituent on the alkyne with greater steric bulk or electron-withdrawing character often directs the regiochemical outcome. DFT studies on similar systems have shown that the annulation step can be rate-limiting, with the reaction proceeding through either a stepwise or a concerted pathway depending on the specific reactants.

The control of regioselectivity in annulation reactions can also be achieved by modifying the reaction conditions or by using specific catalysts. For example, ligand-controlled regiodivergent nickel-catalyzed annulation of pyridones has been demonstrated, where the choice of ligand dictates the exo- or endo-cyclization mode. nih.gov While this specific example does not involve this compound, it highlights a general strategy that could potentially be applied to control the regioselectivity in its annulation reactions. A self-[3+2] annulation reaction of pyridinium salts has also been developed for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones, proceeding under mild conditions without a catalyst. rsc.org

Nucleophilic Reactivity and Substrate Scope

Reaction with Various Nucleophiles (e.g., Nitromethane, (Aza)indoles, Pyrroles, Phenols, Pyrazole, Indazole, Diethyl Malonate)

This compound serves as a versatile electrophile that can react with a wide range of nucleophiles. The pyridinium ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.

The reaction with carbon nucleophiles such as those derived from nitromethane and diethyl malonate typically proceeds via an addition-elimination mechanism, leading to the formation of new carbon-carbon bonds. For instance, the reaction of pyridinium salts with nucleophiles can lead to substituted dihydropyridines. nih.gov

Nitrogen-containing heterocycles such as (aza)indoles, pyrroles, pyrazole, and indazole can also act as effective nucleophiles. The reaction of pyridinium salts with indoles, in the presence of a base, can result in the C4-selective arylation of the pyridine ring, providing a facile route to heterobiaryl compounds. nih.gov A plausible mechanism involves the deprotonation of the indole followed by nucleophilic addition to the pyridinium salt and subsequent aromatization. nih.gov

Phenols, as oxygen nucleophiles, can also react with activated pyridinium salts. The reaction may proceed via nucleophilic aromatic substitution, particularly if the pyridine ring is further activated by electron-withdrawing groups.

The table below summarizes the potential products from the reaction of this compound with various nucleophiles, based on general reactivity patterns of pyridinium salts.

| Nucleophile | Potential Product Type |

| Nitromethane | Substituted Dihydropyridine |

| (Aza)indoles | C-Arylated Pyridine |

| Pyrroles | C-Pyrrolylated Pyridine |

| Phenols | Phenoxy-substituted Pyridine |

| Pyrazole | N-Arylated Pyrazole |

| Indazole | N-Arylated Indazole |

| Diethyl Malonate | Substituted Dihydropyridine |

Influence of Oxidative Conditions (e.g., Mn(OAc)3·2H2O, KMnO4) on Reaction Efficiency and Product Formation

The use of oxidative conditions can significantly influence the outcome of reactions involving this compound. Oxidants like manganese(III) acetate (Mn(OAc)₃·2H₂O) and potassium permanganate (KMnO₄) can play multiple roles, including facilitating the initial reaction, promoting subsequent transformations of intermediates, or leading to entirely different product profiles.

Manganese(III) Acetate (Mn(OAc)₃·2H₂O):

Manganese(III) acetate is a well-known one-electron oxidant that can mediate a variety of radical reactions. nih.govwikipedia.org In the context of reactions involving the cyanomethyl group, Mn(OAc)₃ can initiate the formation of a cyanomethyl radical. This radical can then participate in addition reactions with unsaturated systems. The mechanism involves the formation of a manganese(III)-enolate complex followed by the reduction of Mn(III) to Mn(II) and the generation of a carbon-centered radical. nih.gov

In reactions with nucleophiles, the presence of Mn(OAc)₃ could lead to oxidative coupling products. For example, in the reaction with alkenes, Mn(OAc)₃ can promote the formation of γ-lactones. nih.gov The adduct radical formed after the initial addition can be further oxidized by Mn(OAc)₃ to a carbocation, which can then undergo cyclization or other transformations. wikipedia.org The presence of a co-oxidant like copper(II) acetate can further influence the reaction pathway. wikipedia.org

Potassium Permanganate (KMnO₄):

Potassium permanganate is a strong oxidizing agent that can effect a wide range of transformations. commonorganicchemistry.com In reactions involving pyridinium salts, KMnO₄ can be used to oxidize substituted dihydropyridines to the corresponding pyridinium salts. It is also known to oxidize alkyl side chains on pyridine rings to carboxylic acids, typically under alkaline conditions. google.com

The influence of KMnO₄ on the reaction of this compound with nucleophiles would depend on the specific nucleophile and reaction conditions. For instance, if a dihydropyridine intermediate is formed, KMnO₄ could oxidize it to the corresponding aromatic pyridinium product. However, the strong oxidizing nature of KMnO₄ could also lead to degradation of the starting materials or products if the conditions are not carefully controlled. The oxidation of pyridinium derivatives with KMnO₄ can be complex, with the reaction outcome being sensitive to factors such as pH and the presence of other functional groups. nih.gov

The following table summarizes the potential effects of these oxidants on the reactions of this compound.

| Oxidant | Potential Role/Effect | Potential Product Modification |

| Mn(OAc)₃·2H₂O | Radical initiation, oxidation of intermediates | Formation of oxidative coupling products, cyclized products (e.g., lactones) |

| KMnO₄ | Oxidation of intermediates, oxidation of side chains | Aromatization of dihydropyridine intermediates, potential for side-chain oxidation or degradation |

Role as a Precursor in Specific Organic Transformations

Generation of 2-Iminochromenes and Subsequent Transformations

This compound can serve as a valuable precursor for the synthesis of 2-iminochromene derivatives. This transformation typically involves the reaction of the pyridinium salt with a salicylaldehyde derivative in the presence of a base. The reaction proceeds through the in situ generation of the cyanomethyl pyridinium ylide, which then acts as the active nucleophile.

The mechanism commences with the deprotonation of the cyanomethyl group of the pyridinium salt by a base to form the corresponding pyridinium ylide. This ylide then participates in a Knoevenagel condensation with the aldehyde group of salicylaldehyde. This is followed by an intramolecular cyclization, where the phenoxide attacks the nitrile carbon, leading to the formation of the 2-iminochromene ring system. beilstein-journals.org This one-pot reaction of a salicylaldehyde and an active methylene compound like the one derived from this compound is an efficient method for constructing the 2-iminochromene scaffold. beilstein-journals.org

The resulting 2-iminochromene derivatives are themselves versatile intermediates for further synthetic transformations. For example, they can undergo cyclocondensation reactions with other reagents to form more complex heterocyclic systems. The reaction of 2-iminochromenes with activated nitriles can lead to the formation of chromeno[3,4-c]pyridine derivatives. researchgate.net

Furthermore, under certain conditions, the reaction of salicylaldehydes with malononitrile (a related active methylene compound) can lead to the formation of dimers of 2-iminochromene or other complex cascade products, such as chromeno[2,3-b]pyridines, depending on the stoichiometry and reaction conditions. semanticscholar.orgresearchgate.net This highlights the rich and diverse chemistry that can be accessed from the initial 2-iminochromene product.

The table below outlines some of the transformations possible from 2-iminochromenes generated using a this compound precursor.

| Reactant for Subsequent Transformation | Product Type |

| Activated Nitriles | Chromeno[3,4-c]pyridines |

| Excess Malononitrile/Salicylaldehyde | Dimeric or Cascade Products (e.g., Chromeno[2,3-b]pyridines) |

| Hydrolysis (acidic) | 2-Oxo-2H-chromene-3-carboxamides |

Proposed Mechanistic Pathways for Cyclization and Elimination Steps

The chemical behavior of this compound in cyclization and elimination reactions is intrinsically linked to the in situ formation of a pyridinium ylide. This reactive intermediate, a zwitterionic species, is generated upon deprotonation of the acidic methylene (CH2) group adjacent to the positively charged pyridinium nitrogen. The presence of the electron-withdrawing cyano group further enhances the acidity of these protons, facilitating ylide formation. Once formed, this ylide can participate in a variety of reactions, with the specific pathway being dictated by the nature of the reactants and the reaction conditions.

Cyclization Pathways:

A predominant reaction pathway for pyridinium ylides is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. In this type of reaction, the pyridinium ylide acts as a three-atom (C-N-C) 1,3-dipole. The proposed mechanism for this cycloaddition, when reacting with an alkene (a dipolarophile), can be outlined as follows:

Ylide Formation: The reaction is initiated by the deprotonation of the 1-(cyanomethyl)pyridin-1-ium cation by a base, resulting in the formation of the N-(cyanomethyl)pyridinium ylide. This ylide is a zwitterionic species with a nucleophilic carbanion.

Nucleophilic Attack: The generated ylide acts as a nucleophile and attacks the electron-deficient carbon-carbon double bond of the alkene. This step is typically a Michael-type addition. nih.gov

Ring Closure: Following the initial nucleophilic attack, an intramolecular cyclization occurs. This involves a 5-endo-trig attack on the iminium moiety of the pyridinium ring, leading to the formation of a five-membered ring fused to the dihydropyridine ring, creating a bicyclic intermediate. nih.gov

Aromatization: The bicyclic intermediate can then undergo aromatization, often through an elimination step, to yield a stable indolizine derivative.

The following table summarizes the key steps in the proposed [3+2] cycloaddition pathway:

| Step | Description | Intermediate/Product |

| 1 | Deprotonation | N-(cyanomethyl)pyridinium ylide |

| 2 | Michael Addition | Zwitterionic adduct |

| 3 | 5-endo-trig Cyclization | Bicyclic intermediate |

| 4 | Aromatization | Indolizine derivative |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Elimination Pathways:

In the presence of suitable substrates, the pyridinium ylide derived from this compound can undergo reactions where a formal elimination of the pyridine ring occurs. A proposed mechanism for a Michael addition/elimination cascade is as follows:

Ylide Generation: As with cyclization, the first step is the formation of the N-(cyanomethyl)pyridinium ylide through deprotonation.

Michael Addition: The ylide adds to an electron-deficient alkene in a Michael-type reaction, forming a zwitterionic intermediate. researchgate.net

Proton Transfer: A reversible proton transfer can occur within this intermediate, leading to a new zwitterionic species where the negative charge is located on an exocyclic carbon atom. researchgate.net

Elimination of Pyridine: The subsequent step involves the elimination of a neutral pyridine molecule from the intermediate. researchgate.net This is a key step where the pyridinium moiety acts as a leaving group.

Tautomerization: The resulting species may then tautomerize to form the final, more stable product. researchgate.net

The following table outlines the proposed steps in the Michael addition/elimination pathway:

| Step | Description | Intermediate/Product |

| 1 | Deprotonation | N-(cyanomethyl)pyridinium ylide |

| 2 | Michael Addition | Zwitterionic adduct |

| 3 | Proton Transfer | Exocyclic zwitterion |

| 4 | Pyridine Elimination | Intermediate product |

| 5 | Tautomerization | Final product |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Structural Elucidation of 1 Cyanomethyl Pyridin 1 Ium Perchlorate and Analogues

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. It provides unequivocal proof of structure, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

X-ray diffraction studies on analogues like 2-cyano-1-methylpyridinium perchlorate (B79767) reveal a solid-state structure composed of distinct cationic and anionic units. nih.gov The 1-(cyanomethyl)pyridin-1-ium cation consists of a planar pyridinium (B92312) ring bonded to a cyanomethyl substituent. In the solid state, the conformation is influenced by crystal packing forces and intermolecular interactions. For instance, in related structures, the dihedral angle between two pyridine (B92270) rings in a cation can vary significantly, indicating considerable conformational flexibility. nih.gov The asymmetric unit in the crystal lattice of such salts can sometimes contain more than one formula unit, highlighting subtle differences in conformation between crystallographically independent ions. nih.govnih.gov The structure is characterized by specific bond lengths and angles that confirm the covalent framework and ionic nature of the compound.

Table 1: Representative Crystallographic Data for an Analogue, 2-Cyano-1-methylpyridinium perchlorate Data extracted from a study on a closely related compound to illustrate typical crystallographic parameters.

| Parameter | Value |

| Chemical Formula | C₇H₇N₂⁺·ClO₄⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0112 (12) |

| b (Å) | 7.7011 (12) |

| c (Å) | 14.742 (2) |

| β (°) | 90.982 (2) |

| Volume (ų) | 909.4 (2) |

| Z (Formula units/cell) | 4 |

The supramolecular architecture of pyridinium perchlorate salts is dominated by a network of weak intermolecular interactions. In the crystal structure of 1-(cyanomethyl)pyridin-1-ium perchlorate and its analogues, the primary interactions are hydrogen bonds between the pyridinium cation and the perchlorate anion. nih.goviucr.org The acidic hydrogen atoms attached to the carbons of the pyridinium ring act as hydrogen-bond donors to the oxygen atoms of the perchlorate anion, forming C–H···O interactions. nih.goviucr.org

Additionally, C–H···N hydrogen bonds can occur, where a pyridinium hydrogen interacts with the nitrogen atom of the cyano group on an adjacent cation. researchgate.net In some cases, close N···O contacts between the pyridinium nitrogen and a perchlorate oxygen are observed, indicating a significant electrostatic attraction. nih.gov These collective interactions, including N–H···O bonds in protonated analogues, create complex, often layered or sheet-like, three-dimensional structures. nih.goviucr.org All four oxygen atoms of the perchlorate anion can act as acceptors, effectively tethering the anion within the crystal lattice. iucr.org

The perchlorate anion (ClO₄⁻) typically adopts a tetrahedral geometry. However, it is well-known for exhibiting rotational or positional disorder within crystal structures. monash.eduresearchgate.net This disorder can arise from the anion's high symmetry and weak interactions with its environment, which may allow it to occupy multiple orientations. monash.edunih.gov

In the crystal structures of many pyridinium salts, the perchlorate anion is found to be well-ordered. nih.goviucr.org This ordering is often attributed to the extensive network of C–H···O hydrogen bonds that anchor the anion in a fixed position, preventing significant libration or rotational movement. iucr.org The involvement of all four oxygen atoms in these interactions effectively "tethers" the anion, leading to a well-defined, non-disordered structure. iucr.org However, in other cases, particularly when hydrogen bonding is less extensive, the perchlorate anion can be disordered, with its oxygen atoms refined over multiple positions with partial occupancies. nih.gov

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step in structural elucidation. For pyridinium perchlorate salts, a common synthetic and crystallization method involves an acid-base reaction. Typically, the parent pyridine derivative (in this case, pyridine-1-acetonitrile) is dissolved in a suitable solvent like ethanol. nih.gov An aqueous or alcoholic solution of perchloric acid is then added, often dropwise, to protonate the pyridine nitrogen and form the salt.

Crystals are generally grown by slow evaporation of the solvent from the reaction mixture at room temperature over a period of days to weeks. nih.gov A mixture of solvents, such as methanol/water, can also be effective for promoting the growth of high-quality, colorless crystals. nih.gov It is important to handle organic perchlorate salts with care, as they are potentially explosive. nih.gov

Advanced Spectroscopic Characterization Techniques

While X-ray diffraction provides a static picture of the solid state, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) offer detailed structural information in the solution phase, providing complementary data on the molecule's electronic environment and connectivity.

NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For the 1-(cyanomethyl)pyridin-1-ium cation, distinct signals are expected. The protons on the pyridinium ring typically appear in the downfield region (δ 8.0-9.5 ppm) due to the deshielding effect of the positive charge on the nitrogen atom. The ortho-protons (adjacent to N) are the most deshielded, followed by the para-proton, and then the meta-protons. researchgate.net A sharp singlet corresponding to the two protons of the methylene (B1212753) (–CH₂–) group would be expected further upfield. The specific chemical shifts can be influenced by the solvent and the nature of the counter-anion. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number and type of carbon environments. For the 1-(cyanomethyl)pyridin-1-ium cation, signals for the five distinct carbons of the pyridinium ring, the methylene carbon, and the nitrile carbon (–C≡N) would be observed. chemicalbook.com The pyridinium carbons appear in the aromatic region, with the carbons adjacent to the nitrogen being the most downfield. The methylene carbon signal appears in the aliphatic region, while the nitrile carbon signal is typically found further downfield in a characteristic region for sp-hybridized carbons. chemicalbook.com

Two-Dimensional (2D) NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) are invaluable for unambiguously assigning proton and carbon signals. nih.govwikipedia.org An HSQC experiment correlates the signals of directly bonded ¹H and ¹³C atoms, providing a clear map of C-H connectivity. wikipedia.org This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the molecular structure, confirming the assignments made from the 1D spectra. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(Cyanomethyl)pyridin-1-ium Cation Predicted values based on data from analogous pyridinium compounds.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridinium H-2, H-6 (ortho) | ~9.2 - 8.8 | ~148 - 145 |

| Pyridinium H-4 (para) | ~8.7 - 8.4 | ~147 - 144 |

| Pyridinium H-3, H-5 (meta) | ~8.3 - 8.0 | ~130 - 128 |

| Methylene (-CH₂-) | ~6.0 - 5.5 | ~55 - 50 |

| Nitrile (-C≡N) | N/A | ~118 - 115 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important technique for the elucidation of molecular structures, providing information about the functional groups present in a molecule. In the case of this compound, the IR spectrum is characterized by the vibrational modes of the pyridinium ring, the cyanomethyl group, and the perchlorate anion.

The pyridinium cation exhibits characteristic absorption bands. The aromatic C-H stretching vibrations are typically observed in the region of 3150-3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic ring give rise to a series of bands in the 1650-1400 cm⁻¹ region. Compared to pyridine, the quaternization of the nitrogen atom leads to a shift in these bands to higher frequencies, which is indicative of the increased double bond character within the ring.

The cyanomethyl group introduces a distinctive, sharp absorption band corresponding to the C≡N stretching vibration, which is typically found in the range of 2260-2240 cm⁻¹. The intensity of this band can vary. The CH₂ group of the cyanomethyl substituent will show stretching vibrations in the 2950-2850 cm⁻¹ region and bending (scissoring) vibrations around 1450 cm⁻¹.

The perchlorate anion (ClO₄⁻), which is a tetrahedral ion, has characteristic vibrational modes. The most intense of these is the asymmetric Cl-O stretching vibration (ν₃), which appears as a very strong and broad band in the region of 1150-1050 cm⁻¹. The symmetric Cl-O stretching vibration (ν₁) may appear as a weak band around 935 cm⁻¹. The deformation modes of the perchlorate ion (ν₂ and ν₄) are found at lower frequencies, typically around 460 cm⁻¹ and 625 cm⁻¹, respectively.

An illustrative summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Pyridinium Ring | 3150-3000 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₂- | 2950-2850 | Medium to Weak |

| C≡N Stretch | Cyanomethyl Group | 2260-2240 | Sharp, Medium |

| Aromatic C=C and C=N Stretch | Pyridinium Ring | 1650-1400 | Medium to Strong |

| CH₂ Bend (Scissoring) | -CH₂- | ~1450 | Medium |

| Asymmetric Cl-O Stretch (ν₃) | Perchlorate Anion | 1150-1050 | Very Strong, Broad |

| Symmetric Cl-O Stretch (ν₁) | Perchlorate Anion | ~935 | Weak |

| Cl-O Bend (ν₄) | Perchlorate Anion | ~625 | Medium |

| Cl-O Bend (ν₂) | Perchlorate Anion | ~460 | Medium |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. For ionic compounds like this compound, HRMS is particularly useful for confirming the exact mass of the cation.

In the positive ion mode of an HRMS experiment, this compound will not show a molecular ion peak, as it is a salt. Instead, the spectrum will be dominated by the peak corresponding to the 1-(cyanomethyl)pyridin-1-ium cation, [C₇H₇N₂]⁺. The high resolution of the instrument allows for the determination of the experimental mass of this cation with a high degree of accuracy, typically to within a few parts per million (ppm) of the calculated theoretical mass. This level of precision is crucial for unambiguously confirming the elemental composition of the cation.

The theoretical monoisotopic mass of the 1-(cyanomethyl)pyridin-1-ium cation can be calculated by summing the exact masses of its constituent atoms (7 carbons, 7 hydrogens, and 2 nitrogens). The comparison between the experimentally measured m/z value and the calculated theoretical mass provides strong evidence for the identity of the compound.

The perchlorate anion, ClO₄⁻, would be observed in the negative ion mode. However, the primary focus in the structural elucidation of the organic part of the salt is the analysis of the cation in the positive ion mode. Fragmentation of the 1-(cyanomethyl)pyridin-1-ium cation under certain HRMS conditions (e.g., tandem MS/MS) could provide further structural information, with potential fragmentation pathways including the loss of the cyanomethyl radical or other characteristic cleavages of the pyridinium ring.

A data table summarizing the expected high-resolution mass spectrometry data for the 1-(cyanomethyl)pyridin-1-ium cation is provided below.

| Ion | Formula | Calculated m/z (Monoisotopic) | Measured m/z (Hypothetical) | Mass Error (ppm) |

| [C₇H₇N₂]⁺ | C₇H₇N₂ | 119.0604 | 119.0602 | -1.68 |

Computational Chemistry and Theoretical Studies of 1 Cyanomethyl Pyridin 1 Ium Perchlorate

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding of 1-(Cyanomethyl)pyridin-1-ium perchlorate (B79767), which would include molecular orbital (MO) theory, natural bond orbital (NBO) analysis, and electron density distribution, has not been specifically reported. Such studies would be crucial in understanding the nature of the interactions between the 1-(cyanomethyl)pyridinium (B371053) cation and the perchlorate anion, as well as the electronic effects of the cyanomethyl substituent on the pyridinium (B92312) ring. While general principles of ionic bonding and the electronic properties of pyridinium and perchlorate ions are understood, specific quantitative data such as bond orders, atomic charges, and orbital energy levels for this particular compound are not available.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Theoretical modeling of reaction pathways involving 1-(Cyanomethyl)pyridin-1-ium perchlorate, including the identification of transition states and the calculation of activation energies, is also an area that remains to be investigated. Such studies are vital for predicting the reactivity of the compound, understanding potential decomposition mechanisms, and designing new synthetic routes. Without specific computational models, any discussion of its reactivity in key chemical transformations would be purely speculative.

Prediction and Correlation of Spectroscopic Parameters

The prediction of spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), through theoretical calculations is a standard practice in modern chemical research. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. However, no dedicated computational studies that predict and correlate the spectroscopic parameters for this compound have been found. While experimental spectroscopic data may exist, its theoretical underpinning through computational modeling is not documented in the available literature.

Applications of 1 Cyanomethyl Pyridin 1 Ium Perchlorate in Complex Organic Synthesis

Synthesis of Annulated Heterocyclic Systems

The in situ generation of a pyridinium (B92312) ylide from 1-(cyanomethyl)pyridin-1-ium perchlorate (B79767) provides a powerful 1,3-dipole for the synthesis of fused heterocyclic compounds. This reactivity is central to the construction of several complex scaffolds.

Construction of Imidazo[1,2-a]pyridines and Diverse Analogs

1-(Cyanomethyl)pyridinium (B371053) salts are key starting materials for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. One notable reaction involves the treatment of these salts with alkyl propiolates. Under reflux conditions in acetonitrile, this reaction can yield complex structures like ethyl or methyl 3-(3-cyanoimidazo[1,2-a]pyridin-2-yl)indolizine-1-carboxylates. researchgate.net This transformation highlights the ability of the pyridinium salt to participate in a cascade reaction that constructs the imidazo[1,2-a]pyridine core, which is then appended to an indolizine (B1195054) moiety. researchgate.net Imidazo[1,2-a]pyridines are recognized as highly versatile building blocks in medicinal chemistry due to their wide range of biological activities, including antifungal, antiviral, and anticancer properties. mdpi.comrsc.org

Furthermore, multicomponent strategies have been developed for the synthesis of related structures. An ultrasound-promoted, three-component reaction of 2-aminopyridines, α-bromomethyl ketones, and bromoacetonitrile (B46782) provides C3-cyanomethylated imidazo[1,2-a]pyridines under catalyst- and oxidant-free conditions. organic-chemistry.org While this method does not start directly from the pyridinium salt, it demonstrates the importance of the cyanomethyl fragment in accessing this privileged heterocyclic system. organic-chemistry.org

Synthesis of Pyrido[2,3-b]indolizine-10-carbonitriles

An efficient and novel approach for the synthesis of substituted pyrido[2,3-b]indolizine-10-carbonitriles has been developed utilizing the stable dimer derived from 1-(cyanomethyl)pyridinium chloride. researchgate.net This cascade transformation involves the reaction of the pyridinium salt dimer with α,β-unsaturated carbonyl compounds, such as chalcones or acetylacetone, under reflux in an ethanol/water mixture with sodium acetate (B1210297) as a base. researchgate.net This method provides an eco-friendly and regioselective route to the pyrido[2,3-b]indolizine core. researchgate.net

Another strategy involves the interaction of N-(cyanomethyl)pyridinium salts with enaminones. nih.gov This reaction proceeds as a pseudo-three-component process to form the highly fluorescent pyrido[2,3-b]indolizine-10-carbonitriles. acs.org A microwave-assisted domino reaction between N-(cyanomethyl)-2-alkylpyridinium salts and enaminones also yields these annulated indolizine structures. nih.gov

Table 1: Synthesis of Pyrido[2,3-b]indolizine-10-carbonitriles

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| Dimer of 1-(cyanomethyl)pyridinium chloride, α,β-Unsaturated carbonyl compounds | Sodium acetate, Ethanol/Water, Reflux | Substituted pyrido[2,3-b]indolizine-10-carbonitriles | researchgate.net |

| N-(cyanomethyl)pyridinium salts, Enaminones | Basic conditions | Pyrido[2,3-b]indolizine-10-carbonitriles | nih.gov |

Formation of Chromeno-Imidazopyridines and Related Chromenes

1-(Cyanomethyl)pyridinium salts have been employed in the one-pot synthesis of complex fused systems containing a chromene ring. For instance, the chromeno-imidazo[1,2-a]pyridine scaffold can be generated through a one-pot condensation and cyclization reaction. This involves reacting a salicylaldehyde (B1680747) derivative with 1-(cyanomethyl)pyridinium chloride in an aqueous sodium carbonate solution, affording novel 12H-chromeno[2′,3′:4,5]imidazo[1,2-a]pyridines in moderate to good yields (47–71%).

The chromene moiety, often found in biologically active compounds, can be fused with various heterocyclic systems to create structurally diverse molecules with potential applications in medicinal chemistry. nih.govsemanticscholar.org The combination of chromene and pyridine (B92270) rings, in particular, has led to compounds with antimicrobial, antivirus, and cytotoxic activities. nih.gov

Diverse Indolizine Derivatives via [3+2] Annulations

The most common application of 1-(cyanomethyl)pyridin-1-ium perchlorate is in the synthesis of indolizine derivatives via 1,3-dipolar cycloaddition, a type of [3+2] annulation. researchgate.netresearchgate.net In the presence of a base, the pyridinium salt generates a pyridinium ylide in situ. This ylide, acting as a 1,3-dipole, reacts with various dipolarophiles, such as electron-deficient alkenes and alkynes, to form the indolizine core. researchgate.netnih.gov The initial dihydroindolizine cycloadducts typically undergo spontaneous aromatization via air oxidation. nih.gov

This method is highly versatile, allowing for the synthesis of a wide array of substituted indolizines. researchgate.netresearchgate.net For example, the reaction with alkyl propiolates can be controlled to produce either simple 3-cyanoindolizines or more complex adducts depending on the reaction temperature. researchgate.net Selective procedures have been developed for synthesizing indolizine-3-carboxamides and indolizine-3-carbonitriles by reacting N-(cyanomethyl)pyridinium ylides with alkenes in the presence of specific oxidizing agents like tetrakispyridinecobalt(II) dichromate or manganese(IV) oxide. rsc.org

Table 2: Synthesis of Indolizine Derivatives via [3+2] Annulation

| Pyridinium Salt | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-(Cyanomethyl)pyridinium salt | Alkyl propiolate | Room Temperature | 3-Cyanoindolizine | researchgate.net |

| 1-(Cyanomethyl)pyridinium salt | Alkyl propiolate | Refluxing Acetonitrile | Cyanoazaindolizinyl-indolizine | researchgate.net |

| N-(Cyanomethyl)pyridinium ylide | Alkenes | Tetrakispyridinecobalt(II) dichromate | Indolizine-3-carboxamide | rsc.org |

Development of One-Pot and Multicomponent Synthesis Strategies

This compound and its analogs are highly suited for one-pot and multicomponent reactions (MCRs), which enhance synthetic efficiency by combining several steps into a single operation without isolating intermediates. rsc.orgnih.govacsgcipr.org These strategies are advantageous for building molecular complexity from simple precursors in a time- and resource-efficient manner.

The synthesis of pyrido[2,3-b]indolizine-10-carbonitriles from the dimer of 1-(cyanomethyl)pyridinium chloride and α,β-unsaturated carbonyl compounds is a prime example of a one-pot cascade reaction. researchgate.net Similarly, the reaction between N-(cyanomethyl)pyridinium salts and enaminones is described as a pseudo-three-component process. nih.govacs.org

Multicomponent reactions involving pyridinium salts have been developed to construct various heterocyclic scaffolds. For instance, a one-pot, multi-component on-DNA synthesis has been reported to afford multi-substituted 2,3-dihydrofuran (B140613) scaffolds via pyridinium ylide-mediated cyclization, highlighting the versatility of these intermediates under mild conditions. rsc.org The synthesis of C3-cyanomethylated imidazo[1,2-a]pyridines via an ultrasound-promoted three-component reaction also exemplifies the power of MCRs in heterocyclic synthesis. organic-chemistry.org These one-pot methodologies often provide rapid access to complex molecules with good yields and operational simplicity. organic-chemistry.orgorganic-chemistry.orgnih.gov

Role as a Versatile C1 Synthon in Organic Transformations

In many of the transformations described, the 1-(cyanomethyl)pyridin-1-ium cation effectively functions as a versatile C1 synthon. A C1 synthon is a chemical species that introduces a single carbon atom into a new molecular framework.

The key to this role is the cyanomethyl group (-CH₂CN). In the formation of the pyridinium ylide, the methylene (B1212753) carbon becomes nucleophilic. During subsequent cyclization reactions, this carbon atom is incorporated into the newly formed ring. For example, in the intramolecular cyclization of 2-alkyl-1-(cyanomethyl)pyridinium salts to form aminoindolizines, the cyanomethyl carbon becomes C3 of the indolizine ring. nih.gov Similarly, in the synthesis of pyrido[2,3-b]indolizines, the methylene carbon from the pyridinium salt is integrated into the heterocyclic core.

The cyano group plays a crucial dual role: it stabilizes the adjacent carbanion in the ylide intermediate through its electron-withdrawing nature, facilitating its formation, and it often remains in the final product as a useful functional group for further synthetic modifications. The ability of the cyanomethyl anion, which can be generated from acetonitrile, to act as both a base and a nucleophile underscores the reactivity of this structural motif. researchgate.net This capacity to deliver a functionalized single-carbon unit makes this compound a valuable tool for constructing complex heterocyclic architectures.

Conclusion and Future Research Perspectives

Summary of Key Contributions to Pyridinium (B92312) Chemistry and Heterocycle Synthesis

1-(Cyanomethyl)pyridin-1-ium perchlorate (B79767) is a significant contributor to the field of pyridinium chemistry, primarily through its function as a stable and accessible precursor to the corresponding pyridinium ylide. The presence of the electron-withdrawing cyanomethyl group at the nitrogen atom is crucial; it enhances the acidity of the methylene (B1212753) protons, facilitating the in-situ generation of the 1-(cyanomethyl)pyridin-1-ium ylide under basic conditions. This ylide is a key intermediate in a variety of synthetic transformations, most notably in [3+2] cycloaddition reactions for the construction of indolizine (B1195054) frameworks. researchgate.netnih.gov

The general scheme for the formation of the pyridinium ylide and its subsequent reaction is depicted below:

The utility of pyridinium ylides generated from salts like 1-(cyanomethyl)pyridin-1-ium perchlorate extends to the synthesis of various other heterocyclic systems, including dihydrofurans and pyran derivatives, through reactions with appropriate Michael acceptors. nih.gov The perchlorate counter-ion, being non-nucleophilic and bulky, often imparts good crystallinity and stability to the salt, making it a reliable reagent in organic synthesis.

A summary of representative heterocyclic scaffolds synthesized from pyridinium salts is presented in the interactive table below.

| Heterocyclic Scaffold | Synthetic Method | Key Reactants |

| Indolizines | [3+2] Cycloaddition | Pyridinium ylide, Alkenes/Alkynes |

| Pyrazolo[1,5-a]pyridines | [3+2] Cycloaddition | Pyridinium ylide, 1-Chloro-2-nitrostyrenes |

| Dihydrofurans | Michael Addition-Cyclization | Pyridinium ylide, Enones |

| 2H-Pyrans | Three-Component Reaction | Pyridinium ylide, β-Ketonitriles, Aldehydes |

Table 1: Examples of Heterocyclic Scaffolds Synthesized via Pyridinium Ylides.

Emerging Synthetic Methodologies Utilizing this compound

Recent advancements in synthetic chemistry have focused on the development of more efficient and sustainable methodologies. In this context, this compound is poised to play a role in several emerging areas:

Multicomponent Reactions (MCRs): The in-situ generation of the pyridinium ylide from this compound makes it an ideal component for MCRs. These reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy and procedural simplicity. For instance, a three-component reaction involving a pyridinium ylide, a β-ketonitrile, and an aldehyde can lead to the regioselective synthesis of highly functionalized dihydrofurans or 2H-pyrans. nih.gov

Flow Chemistry: The use of continuous flow reactors is a rapidly growing area in chemical synthesis. The generation of reactive intermediates like pyridinium ylides can be precisely controlled in a flow system, minimizing side reactions and improving safety. The application of this compound in flow-based cycloaddition reactions could enable the rapid and scalable synthesis of indolizine libraries.

Photoredox Catalysis: The integration of photoredox catalysis with pyridinium ylide chemistry represents a promising frontier. Light-mediated processes could offer alternative and milder conditions for the generation and reaction of the ylide, potentially leading to novel reactivity and selectivity.

Exploration of Untapped Reactivity Profiles and Novel Transformations

While the [3+2] cycloaddition reactivity of the ylide derived from this compound is well-established, there remain several avenues for exploring its untapped reactivity:

[8π+2] Cycloadditions: The pyridinium ylide can potentially participate as a 4π component in higher-order cycloadditions, such as [8π+2] cycloadditions with appropriate 8π systems like indolizines or tropones. This could provide access to complex, polycyclic nitrogen-containing heterocycles.

Asymmetric Catalysis: The development of enantioselective transformations involving pyridinium ylides is an area of significant interest. The use of chiral catalysts or chiral auxiliaries in conjunction with this compound could enable the synthesis of enantioenriched heterocyclic compounds.

Domino Reactions: The functional groups present in the initial cycloadducts derived from the pyridinium ylide can be further manipulated in domino reaction sequences. For example, the cyano group in the indolizine product can be hydrolyzed, reduced, or participate in further cyclization reactions to generate more complex molecular architectures.

Potential for the Development of New Complex Heterocyclic Scaffolds and Chemical Probes

The versatility of this compound as a building block opens up possibilities for the synthesis of novel and complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Fused Heterocyclic Systems: By employing dipolarophiles that contain other heterocyclic rings, it is possible to construct fused polycyclic systems. For instance, the reaction of the pyridinium ylide with a substituted chromone (B188151) or coumarin (B35378) could lead to the synthesis of novel chromeno- or coumarino-fused indolizines.

Chemical Probes: The indolizine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. By incorporating fluorescent tags or other reporter groups into the pyridinium salt or the dipolarophile, this compound can be used to synthesize chemical probes for studying biological processes. mskcc.org For example, a fluorescently labeled indolizine could be used to visualize specific enzymes or receptors within a cell.

Q & A

Q. What are the standard synthetic routes for preparing 1-(cyanomethyl)pyridin-1-ium perchlorate, and how can reaction conditions be optimized?

Methodological Answer : The compound is typically synthesized via quaternization of pyridine derivatives. A common approach involves reacting pyridine with cyanomethyl halides (e.g., chloroacetonitrile) in an aprotic solvent (e.g., acetonitrile) under reflux, followed by anion exchange with perchloric acid. Key parameters for optimization include:

- Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may risk decomposition of the perchlorate anion.

- Stoichiometry : A 1:1 molar ratio of pyridine to cyanomethyl halide ensures minimal side products.

- Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer :

- NMR : and NMR confirm the pyridinium core and cyanomethyl substituent. The deshielded pyridinium proton typically appears at δ 8.5–9.5 ppm.

- IR : Stretching frequencies for C≡N (~2250 cm) and ClO (~1100 cm) validate functional groups.

- Elemental Analysis : Matches calculated C, H, N percentages to confirm stoichiometry.

- Single-Crystal XRD : Resolves the ionic structure and confirms counterion geometry .

Q. What safety protocols are essential when handling perchlorate salts like this compound?

Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of perchlorate dust, which can cause respiratory irritation.

- Storage : Keep in airtight containers away from organic solvents or reducing agents to prevent explosive reactions.

- Waste Disposal : Neutralize with dilute NaOH before disposal to mitigate environmental hazards .

Advanced Research Questions

Q. How can SHELX software suite be applied to refine the crystal structure of this compound?

Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : SHELXT automates space-group determination and initial phase estimation via dual-space algorithms .

- Refinement : SHELXL refines atomic positions, thermal parameters, and disorder modeling. Apply restraints for perchlorate anions to address rotational disorder. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis for intermolecular interactions .

Q. What intermolecular interactions dominate the crystal packing of this compound?

Methodological Answer :

- Anion-π Interactions : The electron-deficient pyridinium ring engages with perchlorate oxygen atoms (O···C distances ~3.2–3.5 Å).

- Hydrogen Bonding : Weak C–H···O bonds between cyanomethyl H and perchlorate O stabilize the lattice.

- π-π Stacking : Parallel-displaced pyridinium rings contribute to layered packing, observed in related structures .

Q. How can thermal stability and decomposition pathways be analyzed for this compound?

Methodological Answer :

- TGA/DSC : Perform under nitrogen/air to identify decomposition steps. Perchlorate salts typically exhibit exothermic peaks at 200–300°C due to ClO decomposition.

- Mass Spectrometry : Track gaseous products (e.g., HCl, CO) to infer degradation mechanisms.

- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy for thermal events .

Q. How does the electronic structure of the cyanomethyl substituent influence the compound’s reactivity?

Methodological Answer :

- Cyano Group Effects : The electron-withdrawing –CN group increases the pyridinium ring’s electrophilicity, enhancing susceptibility to nucleophilic attack.

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces and predict reactive sites.

- Comparative Studies : Substitute –CN with –COO or –CH to assess electronic modulation on redox behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.